molecular formula C21H13FN4O8 B14372538 4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol CAS No. 89562-54-9

4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol

Cat. No.: B14372538
CAS No.: 89562-54-9
M. Wt: 468.3 g/mol
InChI Key: VQDDOBMUFBXTSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoroquinolin-2-yl)phenol typically involves the introduction of a fluoro group into the quinoline ring, followed by the attachment of a phenol group. This can be achieved through various organic synthesis techniques, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

For 2,4,6-trinitrophenol, the preparation involves the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol (picric acid) is typically carried out through the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. This method is efficient and yields high purity picric acid .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoroquinolin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol involves its interaction with various molecular targets. The fluoroquinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol is unique due to the combination of a fluoroquinoline and a trinitrophenol moiety. This dual structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89562-54-9

Molecular Formula

C21H13FN4O8

Molecular Weight

468.3 g/mol

IUPAC Name

4-(6-fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol

InChI

InChI=1S/C15H10FNO.C6H3N3O7/c16-12-4-8-15-11(9-12)3-7-14(17-15)10-1-5-13(18)6-2-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9,18H;1-2,10H

InChI Key

VQDDOBMUFBXTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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